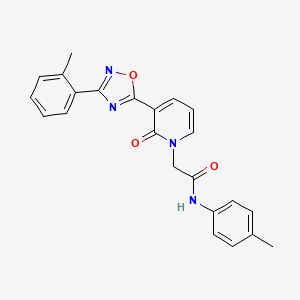
2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-(p-tolyl)acetamide is a complex organic molecule characterized by its unique structural features that include an oxadiazole ring, a pyridine moiety, and various aromatic substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and enzyme inhibition properties.
Structural Overview
The molecular formula of the compound is C23H20N4O3 with a molecular weight of approximately 400.438 g/mol. The structure integrates multiple functional groups that enhance its reactivity and biological activity.
Enzyme Inhibition
The structural features of this compound suggest potential for enzyme inhibition. The amide and carbonyl groups may interact with enzyme binding sites, modulating various biological processes. Compounds with similar structures have demonstrated inhibitory effects on enzymes relevant to diseases, indicating that this compound could be evaluated for similar activities.
Anticancer Activity
Recent studies on related oxadiazole derivatives have shown promising anticancer properties. For instance, certain derivatives have been reported to induce apoptosis in cancer cells by increasing p53 expression and activating caspase pathways . Molecular docking studies have indicated strong interactions between these derivatives and estrogen receptors, which could be relevant for breast cancer therapies . While specific data on this compound's anticancer activity are not yet available, it is hypothesized that it may exhibit similar effects due to structural similarities.
In Vitro Studies
In vitro evaluations of other oxadiazole-containing compounds have highlighted their cytotoxic effects against various cancer cell lines. For example, certain oxadiazole derivatives exhibited IC50 values in the micromolar range against MCF-7 breast cancer cells . Future studies should focus on testing this particular compound against a range of cancer cell lines to determine its potential therapeutic index.
Structure-Activity Relationship (SAR)
A comparative analysis of structurally related compounds reveals insights into the biological activity of oxadiazole derivatives. For instance:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-(4-chlorophenyl)-2-acetamide | Contains a chlorophenyl group but lacks the oxadiazole ring | Simpler structure; less diverse reactivity |
| N-(2-methylphenyl)-3-(1,2,4-triazol-5-yl)acetamide | Incorporates a triazole ring instead of oxadiazole | Potentially different biological activities |
| N-[4-(dimethylamino)phenyl]-acetamide | Features a dimethylamino group | Offers distinct electronic properties affecting reactivity |
This table illustrates how variations in structure can influence biological activity. The integration of multiple functional groups in this compound may enhance its potential as a lead compound for drug development.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-15-9-11-17(12-10-15)24-20(28)14-27-13-5-8-19(23(27)29)22-25-21(26-30-22)18-7-4-3-6-16(18)2/h3-13H,14H2,1-2H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGPNIPYKPFEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














